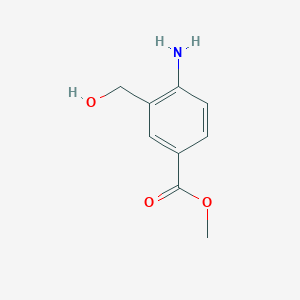

Methyl 4-amino-3-(hydroxymethyl)benzoate

Overview

Description

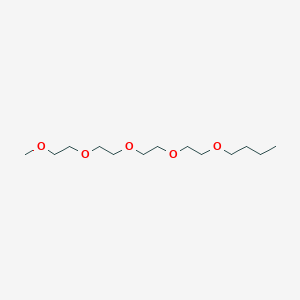

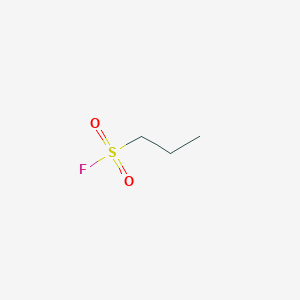

“Methyl 4-amino-3-(hydroxymethyl)benzoate” is a compound with the molecular formula C8H9NO3 . In the molecule of this compound, the methyl C and amino N atoms bonded to the benzene ring lie in the ring plane .

Synthesis Analysis

The synthesis of “Methyl 4-amino-3-(hydroxymethyl)benzoate” could potentially involve the reaction of esters with alkali metal amidoboranes . Another method involves the hydrogenation of 3-methyl-4-nitrobenzoic acid in methanol with 5% Pd/C as a catalyst .Molecular Structure Analysis

Intramolecular C—H⋯O hydrogen bonding results in the formation of a five-membered planar ring, which is oriented at a dihedral angle of 2.73 (3)° with respect to the benzene ring, so they are nearly coplanar .Chemical Reactions Analysis

“Methyl 4-amino-3-(hydroxymethyl)benzoate” is used as an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .Physical And Chemical Properties Analysis

“Methyl 4-amino-3-(hydroxymethyl)benzoate” has a molecular weight of 167.164 g/mol . The compound is solid in physical form .Scientific Research Applications

- Methyl 4-amino-3-(hydroxymethyl)benzoate is commonly employed as an antimicrobial preservative. It helps extend the shelf life of food products, pharmaceuticals, and cosmetics by inhibiting the growth of bacteria, fungi, and other microorganisms .

- Researchers have used this compound in the synthesis of keto acids. Keto acids play a crucial role in various biochemical pathways and are essential for metabolic processes .

- In chemical reactions, methyl 4-amino-3-(hydroxymethyl)benzoate can lead to the formation of secondary amides. For instance, one of the reaction products is 4-(hydroxymethyl)benzamide, which belongs to this class of compounds .

- Although not directly related to scientific research, it’s worth noting that methyl 4-amino-3-(hydroxymethyl)benzoate occurs naturally in the roots of Securidaca longepedunculata Fers. Traditional medicine has explored the potential medicinal properties of this natural source .

Antimicrobial Preservative in Foods, Drugs, and Cosmetics

Synthesis of Keto Acids

Formation of Secondary Amides

Natural Occurrence and Medicinal Properties

Safety and Hazards

“Methyl 4-amino-3-(hydroxymethyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, in an inert atmosphere, and the container should be kept tightly closed in a dry and well-ventilated place .

Future Directions

properties

IUPAC Name |

methyl 4-amino-3-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRVWCSXDWSJBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-3-(hydroxymethyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B3153515.png)

![5,7-Dimethoxybenzo[d]thiazol-2-amine](/img/structure/B3153553.png)

![1-Oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B3153561.png)

![5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3153571.png)

![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3153600.png)

![7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3153611.png)